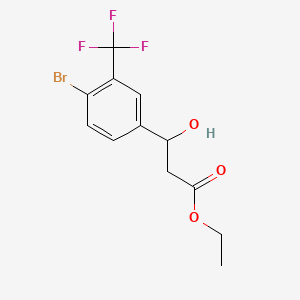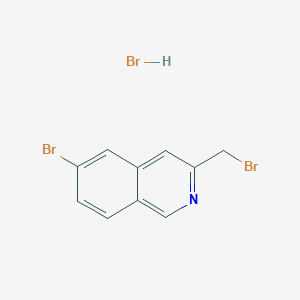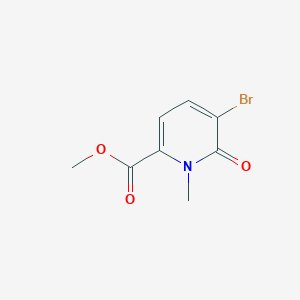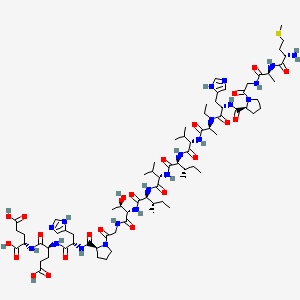![molecular formula C13H11N3O B13668066 7-(Benzyloxy)imidazo[1,2-b]pyridazine](/img/structure/B13668066.png)
7-(Benzyloxy)imidazo[1,2-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Benzyloxy)imidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the imidazo[1,2-b]pyridazine family, known for its diverse biological activities and potential therapeutic applications. The structure of this compound consists of an imidazo[1,2-b]pyridazine core with a benzyloxy substituent at the 7th position, which contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
The synthesis of 7-(Benzyloxy)imidazo[1,2-b]pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyridine and α-haloketones, under basic conditions to form the imidazo[1,2-b]pyridazine scaffold.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions. For instance, the imidazo[1,2-b]pyridazine core can be reacted with benzyl halides in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
7-(Benzyloxy)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and bases like sodium hydride (NaH).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the benzyloxy position.
Wissenschaftliche Forschungsanwendungen
7-(Benzyloxy)imidazo[1,2-b]pyridazine has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with potential biological activities.
Biology: This compound is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Industry: In the pharmaceutical industry, it is explored for its potential to develop new drugs with improved efficacy and safety profiles.
Wirkmechanismus
The mechanism of action of 7-(Benzyloxy)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of IL-17A, a pro-inflammatory cytokine involved in chronic inflammation and autoimmune diseases . By binding to the IL-17A receptor, it prevents the activation of downstream signaling pathways, thereby reducing inflammation and tissue damage.
Vergleich Mit ähnlichen Verbindungen
7-(Benzyloxy)imidazo[1,2-b]pyridazine can be compared with other imidazo[1,2-b]pyridazine derivatives, such as:
Imidazo[1,2-b]pyridazine IL-17A Inhibitors: These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and selectivity.
Imidazo[1,2-a]pyridines: These compounds have a different ring fusion pattern and exhibit distinct biological activities, such as anti-tuberculosis properties.
Imidazo[4,5-b]pyridazines: These derivatives have variations in their ring structure and are explored for different therapeutic applications, including kinase inhibition.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and biological activities, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C13H11N3O |
|---|---|
Molekulargewicht |
225.25 g/mol |
IUPAC-Name |
7-phenylmethoxyimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C13H11N3O/c1-2-4-11(5-3-1)10-17-12-8-13-14-6-7-16(13)15-9-12/h1-9H,10H2 |
InChI-Schlüssel |
NYUMIQLYNAYPFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC3=NC=CN3N=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13667993.png)






![Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate](/img/structure/B13668038.png)


![6-Bromoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13668063.png)

![N-[2-Oxo-2-[[4-(phenyldiazenyl)phenyl]amino]ethyl]piperidine-4-carboxamide](/img/structure/B13668071.png)
